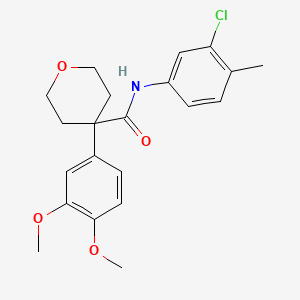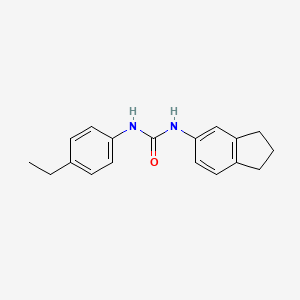![molecular formula C17H16ClF3N2O B4673254 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4673254.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[1-(4-methylphenyl)ethyl]urea
Descripción general
Descripción
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[1-(4-methylphenyl)ethyl]urea is an organic compound that features a urea functional group. This compound is characterized by the presence of a chlorinated phenyl ring and a trifluoromethyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[1-(4-methylphenyl)ethyl]urea typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenyl isocyanate with 1-(4-methylphenyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[1-(4-methylphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with various substituents replacing the chlorine atom on the phenyl ring.
Aplicaciones Científicas De Investigación
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[1-(4-methylphenyl)ethyl]urea is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[1-(4-methylphenyl)ethyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(2-pyrimidinyl)urea
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea
- 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(4-iodophenyl)urea
Uniqueness
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[1-(4-methylphenyl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propiedades
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[1-(4-methylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O/c1-10-3-5-12(6-4-10)11(2)22-16(24)23-15-9-13(17(19,20)21)7-8-14(15)18/h3-9,11H,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBENBAIOILKIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[4-(2-phenylethynyl)phenyl]quinoxaline-6-carboxylic acid](/img/structure/B4673173.png)
![4-tert-butyl-N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4673181.png)

![2-(ETHYLSULFANYL)-6-PHENYL-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE](/img/structure/B4673190.png)

![Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methylphenoxy]acetate](/img/structure/B4673196.png)

![N-(2,4-DIMETHYLPHENYL)-2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B4673206.png)
![N~5~-(2-{[2-(4-chlorophenoxy)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4673214.png)

![methyl 2-({[7-(2-furyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4673223.png)

![2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4673244.png)

